molecular formula C57H83NO14Si2 B134210 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate CAS No. 1055033-93-6

7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate

Cat. No. B134210
M. Wt: 1062.4 g/mol
InChI Key: WRUFGKOUUYXVIA-XZLAFKNDSA-N
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Description

The compound 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate is a derivative of paclitaxel, a well-known chemotherapeutic agent. This derivative is part of a class of compounds that have been synthesized to improve the pharmacological properties of paclitaxel, such as its solubility and bioavailability. The use of silyl protecting groups, such as triethylsilyl and tert-butyldimethylsilyl, is a common strategy in the synthesis of complex molecules to protect reactive hydroxyl groups during chemical transformations.

Synthesis Analysis

The synthesis of analogues of paclitaxel, including the compound , involves the kinetic resolution of racemic beta-lactams with 7-O-triethylsilylbaccatin III, as described in the first paper. The process yields paclitaxel and butitaxel analogues with high diastereoselectivity. The choice of protecting groups is crucial, with the tert-butyldimethylsilyl group at the C3-hydroxy providing optimal results. The size and steric demand of the silyl groups, as well as the substituents on the beta-lactam, significantly influence the outcome of the resolution process .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of silyl protecting groups attached to the hydroxyl functions of the paclitaxel molecule. These groups are essential for the stability of the molecule during synthesis and can be removed later to yield the active drug. The structure also includes a pentanoate ester, which is a modification intended to alter the lipophilicity and potentially the pharmacokinetics of the drug.

Chemical Reactions Analysis

The compound is likely to be involved in reactions typical for paclitaxel derivatives, such as the removal of protecting groups under specific conditions. The silyl groups can be cleaved using fluoride sources or under acidic conditions. The beta-lactam moiety in the synthesis precursor is also reactive and can undergo further transformations, which are controlled by the protecting groups and the steric effects of substituents .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate are not detailed in the provided papers, it can be inferred that the introduction of silyl groups would increase the molecule's hydrophobicity compared to paclitaxel itself. This could potentially improve the compound's solubility in organic solvents, which is beneficial for its synthesis and formulation. The presence of the pentanoate ester might also affect the drug's distribution and metabolism in the body.

The second paper, while discussing the chemistry of organosilicon compounds, does not directly relate to the compound but highlights the versatility of silicon-containing building blocks in organic synthesis. The reactions of 2-trimethylsilylmethyl-1,3-butadiene with various reagents demonstrate the utility of silyl groups in the synthesis of complex organic molecules, which is relevant to the synthesis strategies employed for paclitaxel derivatives .

Scientific Research Applications

Synthesis and Modification

  • N-Methylation of Taxanes : A study demonstrates the methylation of taxanes like paclitaxel using silylation and subsequent reactions (Santhapuram et al., 2008). This process involves silylation at various hydroxyl groups, including steps similar to those used in synthesizing derivatives of paclitaxel.

  • Selective Deacylation and Acylation : Research has been conducted on selective deacylation and acylation of taxol, a process that is vital for modifying the structure and potentially the activity of paclitaxel derivatives (Georg et al., 1994).

Biological Evaluation and Applications

  • Controlled Drug Delivery : The use of silylated compounds in controlled drug delivery, particularly in stent coatings for paclitaxel delivery, has been explored. This involves modification of polymers with silyl groups (Sipos et al., 2005).

  • Antiproliferative Activity : Studies on the antiproliferative activity of paclitaxel derivatives have been conducted. For example, the synthesis of 10-O-acetyl-5'-hydroxybutitaxel and its activity against cancer cells illustrates the potential biomedical applications of modified paclitaxel derivatives (Ge et al., 2008).

  • Synthesis of Radioactive Analogs : The synthesis of radioactive analogs of paclitaxel for potential use in imaging and therapy has been investigated. This includes the synthesis of paclitaxel-C3′-14C, highlighting the adaptability of paclitaxel’s structure for various scientific applications (Walker et al., 1995).

  • Metabolic Pathways : Understanding the metabolic pathways of paclitaxel derivatives, such as BMS-275183, is crucial for developing effective oral taxane treatments. This research aids in the optimization of drug design and delivery (Zhang et al., 2009).

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H83NO14Si2/c1-16-20-31-43(61)69-50-48-55(13,41(71-74(17-2,18-3)19-4)32-42-56(48,34-66-42)70-37(7)60)49(62)46(67-36(6)59)44-35(5)40(33-57(50,65)54(44,11)12)68-52(64)47(72-73(14,15)53(8,9)10)45(38-27-23-21-24-28-38)58-51(63)39-29-25-22-26-30-39/h21-30,40-42,45-48,50,65H,16-20,31-34H2,1-15H3,(H,58,63)/t40-,41-,42+,45-,46+,47+,48-,50-,55+,56-,57+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUFGKOUUYXVIA-XZLAFKNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O[Si](CC)(CC)CC)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O[Si](CC)(CC)CC)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H83NO14Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440945
Record name 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1062.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate

CAS RN

1055033-93-6
Record name 7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl 2-Debenzoyl Paclitaxel 2-Pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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